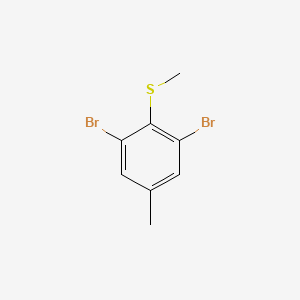
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methylphenol using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 2,6-dibromo-4-methylphenol . The subsequent reaction with a methyl sulfide source, such as dimethyl sulfide, under appropriate conditions, leads to the formation of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and sulfane group introduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl(methyl)sulfane.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylphenyl(methyl)sulfane.
Substitution: Various substituted phenyl(methyl)sulfanes depending on the nucleophile used.
Scientific Research Applications
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine and sulfane groups. The bromine atoms can participate in halogen bonding, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the sulfane group.
2,6-Dibromo-4-isopropylphenyl(methyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.
2,6-Dibromo-4-methylaniline: Similar structure with an amino group instead of a sulfane group.
Properties
Molecular Formula |
C8H8Br2S |
|---|---|
Molecular Weight |
296.02 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Br2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
HZXJTKYECVZWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















